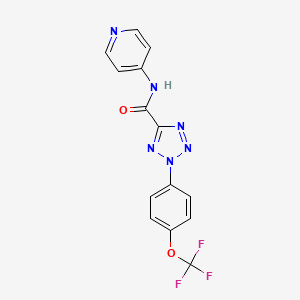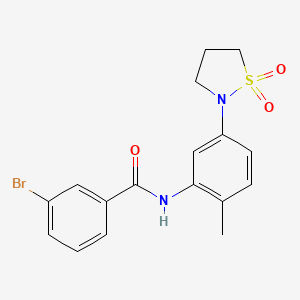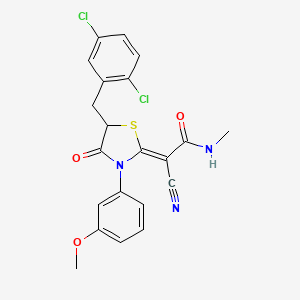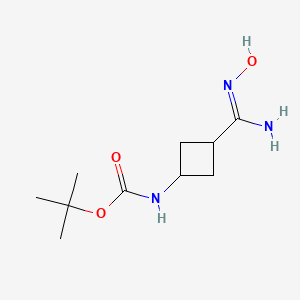
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the use of organic compounds containing fluorine . For example, the synthesis of tipranavir involved the use of a chiral auxiliary and the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of related compounds involves strong N–H⋯O hydrogen bonds . The central N-methyl moiety is planar, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve the use of a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties contribute to their biological activities and their use in the agrochemical and pharmaceutical industries .Aplicaciones Científicas De Investigación
Antiallergic Agents
Research has shown that derivatives of N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide have been investigated for their antiallergic properties. For example, studies on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, closely related compounds, have demonstrated significant antiallergic activity, indicating potential utility in developing new therapeutic agents for allergy treatment. These compounds were evaluated using the rat passive cutaneous anaphylaxis (PCA) assay, showing potent antiallergic effects upon oral administration (Honma et al., 1983).
Glycine Transporter Inhibitors
Another area of research involves the exploration of these compounds as glycine transporter 1 (GlyT1) inhibitors, suggesting their potential application in treating neurological disorders. A structurally diverse compound was identified as a potent GlyT1 inhibitor with favorable pharmacokinetics and the ability to increase cerebrospinal fluid (CSF) glycine concentrations in rats. This highlights the compound's potential for further development and application in treating disorders associated with glycine transport (Yamamoto et al., 2016).
Polymer Synthesis
The compound's derivatives have also been investigated in the context of polymer synthesis. For instance, research into the synthesis of new aromatic diacids containing pyridine units and their subsequent polymerization into polybenzimidazole demonstrated their utility in creating materials with excellent solubility, thermal stability, and resistance (Ma et al., 2010). These materials could have various applications in high-performance polymers and composites.
Antifungal Activity
Compounds structurally related to this compound have shown promise as antifungal agents. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and demonstrated moderate antifungal activities, highlighting their potential for development into new antifungal treatments (Wu et al., 2012).
Anticancer Applications
The exploration of hetero-bimetallacycles constructed from derivatives of the compound for anticancer potency through intracellular release mechanisms has also been reported. These complexes have shown to be considerably more effective against cancer cells than the reference drug cisplatin, suggesting potential applications in cancer therapy (Mishra et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-pyridin-4-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O2/c15-14(16,17)25-11-3-1-10(2-4-11)23-21-12(20-22-23)13(24)19-9-5-7-18-8-6-9/h1-8H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSIROZJQGZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)

![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)


![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)


![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)
